5-Cyclohexyloxazolidine-2-one
Overview
Description
5-Cyclohexyloxazolidine-2-one is a cyclic organic compound with the molecular formula C9H15NO2. It is a type of oxazolidinone, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
Synthesis Analysis
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic protocols of oxazolidinones are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Molecular Structure Analysis
The molecular structure of 5-Cyclohexyloxazolidine-2-one includes a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . The molecular weight is 169.22 g/mol.
Chemical Reactions Analysis
Oxazolidinones are pivotal in the conversion of functional groups and the synthesis of new structural motifs . They are often involved in redox processes that pass through intermediates with short life-times . The manipulation of oxidation states in these molecules is key to many synthetic transformations .
Scientific Research Applications
Antibiotic Development
5-Cyclohexyloxazolidine-2-one: is a derivative of oxazolidinones, a class of synthetic antibiotics. These compounds have gained attention due to their unique mechanism of action, which assures high antibiotic efficiency and low susceptibility to resistance mechanisms . They are particularly effective as protein synthesis inhibitors against a wide spectrum of multidrug-resistant Gram-positive bacteria .
Analytical Chemistry
In analytical chemistry, 5-Cyclohexyloxazolidine-2-one derivatives are used for the analytical determination of oxazolidinones in various matrices, including biological fluids, tissues, drugs, and natural waters . High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometer detectors are commonly employed for this purpose .
Drug Delivery Systems
The poor water solubility of oxazolidinones has led to the development of innovative drug delivery systems5-Cyclohexyloxazolidine-2-one plays a role in these systems to enhance the bioavailability and therapeutic efficacy of oxazolidinone antibiotics .
Resistance Mechanism Studies
Research into antibiotic resistance mechanisms often involves 5-Cyclohexyloxazolidine-2-one . It serves as a model compound to study the interaction between antibiotics and bacterial ribosomes, shedding light on how bacteria develop resistance .
Synthetic Organic Chemistry
The 5-Cyclohexyloxazolidine-2-one structure is a popular framework in synthetic organic chemistry. It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of complex organic molecules .
Antimicrobial Chemotherapy
Within antimicrobial chemotherapy, 5-Cyclohexyloxazolidine-2-one -based agents are crucial. They bridge the gap in antibacterial development and are part of a global strategy to create a stable research infrastructure for antimicrobial development .
Natural Product Synthesis
Although biologically active oxazolidin-2-one derivatives are rare among natural products, 5-Cyclohexyloxazolidine-2-one is synthesized chemically to mimic these scarce natural compounds, expanding the scope of natural product synthesis .
Multicomponent Reactions
5-Cyclohexyloxazolidine-2-one: is also involved in multicomponent reactions. These reactions are a cornerstone of green chemistry, providing efficient pathways to synthesize complex molecules with minimal waste .
Mechanism of Action
Target of Action
5-Cyclohexyloxazolidine-2-one belongs to the class of compounds known as oxazolidin-2-ones . These compounds have been found to exhibit antibacterial activity, with their primary targets being bacteria, particularly Gram-positive bacteria .
Mode of Action
The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . This means that they inhibit the growth of enterococci and staphylococci, while they kill penicillin-susceptible S. pneumoniae and Bacteroides fragilis.
Biochemical Pathways
Oxazolidin-2-ones, in general, are known to interfere with bacterial protein synthesis . They do this by binding to the bacterial ribosome, thereby inhibiting the formation of the initiation complex for protein synthesis .
Pharmacokinetics
Studies on other oxazolidin-2-ones have shown positive results in terms of safety, tolerability, pharmacokinetics, and pharmacodynamics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would play a significant role in their bioavailability and overall effectiveness.
Result of Action
The result of the action of 5-Cyclohexyloxazolidine-2-one would be the inhibition of bacterial growth or the killing of certain bacteria, depending on the specific type of bacteria . This could potentially lead to the resolution of bacterial infections.
Action Environment
The action, efficacy, and stability of 5-Cyclohexyloxazolidine-2-one could potentially be influenced by various environmental factors. For instance, the presence of other compounds or substances could potentially affect its action. Additionally, factors such as temperature, pH, and the presence of light could potentially affect its stability.
Future Directions
Oxazolidinones have several biological applications in medicinal chemistry . They have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Therefore, the future directions of 5-Cyclohexyloxazolidine-2-one could be in these areas.
properties
IUPAC Name |
5-cyclohexyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACCQUACLBKOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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